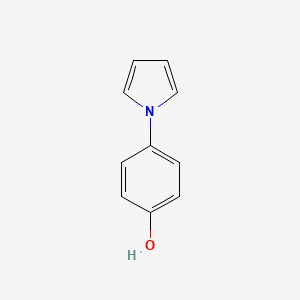

4-(1H-Pyrrol-1-yl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrol-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h1-8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRBBYUGRMSIBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177916 | |

| Record name | p-(1H-Pyrrol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23351-09-9 | |

| Record name | 4-(1H-Pyrrol-1-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23351-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(1H-Pyrrol-1-yl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023351099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(1H-Pyrrol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(1H-pyrrol-1-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: A Comprehensive Guide to the Synthesis of 4-(1H-pyrrol-1-yl)phenol

Abstract

4-(1H-pyrrol-1-yl)phenol is a valuable heterocyclic compound, serving as a critical building block in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its synthesis from 4-aminophenol, focusing on the Paal-Knorr pyrrole synthesis. The document outlines a detailed experimental protocol, presents key quantitative data in structured tables, and includes workflow visualizations to ensure clarity and reproducibility for researchers in the field.

Introduction

The synthesis of N-substituted pyrroles is a cornerstone of modern organic chemistry due to their prevalence in natural products, pharmaceuticals, and functional materials. This compound, in particular, combines a reactive phenol group with a stable pyrrole moiety, making it a versatile intermediate for drug discovery and polymer science.

The most direct and widely used method for synthesizing N-aryl pyrroles from primary aromatic amines is the Paal-Knorr synthesis.[1][2][3] This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound, typically under mild acidic conditions, to form the pyrrole ring through a cyclization and dehydration sequence.[1][2] For this specific synthesis, 4-aminophenol serves as the primary amine, and 2,5-dimethoxytetrahydrofuran is commonly used as a stable and easy-to-handle precursor to the required 1,4-dicarbonyl compound, succinaldehyde.[4][5]

Reaction Pathway and Mechanism

The Paal-Knorr synthesis proceeds by the reaction of a primary amine with a 1,4-diketone.[1] In this case, 2,5-dimethoxytetrahydrofuran is hydrolyzed in situ under acidic conditions to generate the reactive 1,4-dicarbonyl intermediate, succinaldehyde.[5] The primary amine of 4-aminophenol then attacks the carbonyl groups, leading to the formation of a dihydroxytetrahydropyrrole derivative.[1][2] This intermediate subsequently undergoes acid-catalyzed dehydration to yield the aromatic N-substituted pyrrole ring.[2][3]

Experimental Protocol

This section provides a representative protocol for the synthesis of this compound based on the principles of the Paal-Knorr reaction.

3.1 Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Molecular Wt. |

| 4-Aminophenol | 123-30-8 | C₆H₇NO | 109.13 |

| 2,5-Dimethoxytetrahydrofuran | 696-59-3 | C₆H₁₂O₃ | 132.16 |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |

| Saturated Sodium Bicarbonate | 144-55-8 (NaHCO₃) | NaHCO₃ | 84.01 |

| Anhydrous Sodium Sulfate | 7757-82-6 (Na₂SO₄) | Na₂SO₄ | 142.04 |

| Silica Gel (for chromatography) | 7631-86-9 | SiO₂ | 60.08 |

3.2 Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-aminophenol (5.46 g, 50.0 mmol) and glacial acetic acid (40 mL).

-

Addition of Reagent: Stir the mixture until the 4-aminophenol is fully dissolved. To this solution, add 2,5-dimethoxytetrahydrofuran (6.61 g, 50.0 mmol) dropwise over 5 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing 200 mL of ice-cold water.

-

Workup - Neutralization: Slowly neutralize the aqueous mixture by adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Drying and Filtration: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 9:1 to 7:3).[6][7] Alternatively, recrystallization from a suitable solvent system like toluene or an ethanol/water mixture can be employed.[7]

-

Characterization: Analyze the purified product to confirm its identity and purity.

Quantitative Data

Table 1: Summary of Reaction Conditions

| Parameter | Condition | Rationale / Reference |

| Reactants | 4-Aminophenol, 2,5-Dimethoxytetrahydrofuran | Standard reagents for Paal-Knorr synthesis of N-aryl pyrroles.[4] |

| Stoichiometry | 1:1 molar ratio | Ensures complete consumption of the limiting reagent. |

| Solvent | Glacial Acetic Acid | Acts as both solvent and acid catalyst for the condensation.[2] |

| Catalyst | Acetic Acid (self-catalyzed) or others like FeCl₃ | Protic or Lewis acids are required to catalyze the reaction.[2][4] |

| Temperature | Reflux (~118 °C) | Provides sufficient energy to overcome the activation barrier for cyclization and dehydration. |

| Time | 2-4 hours | Typical duration for completion, should be monitored by TLC. |

| Alternative | Microwave irradiation (solvent-free with NH₄Cl) | An environmentally benign method offering excellent yields in shorter times (5-8 min).[5] |

Table 2: Product Characterization Data for this compound

| Property | Data | Reference |

| CAS Number | 23351-09-9 | [8] |

| Molecular Formula | C₁₀H₉NO | [8] |

| Molecular Weight | 159.18 g/mol | [8] |

| Appearance | Off-white to light brown solid | (Typical) |

| Purity | >98% (Min, GC) | [8] |

| ¹H NMR | A signal for the HO-hydrogen is observed around 5.0 ppm. | [9] |

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure, from initial setup to the final, purified product.

Safety and Handling

-

4-Aminophenol: Harmful if swallowed and may cause an allergic skin reaction. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood.

-

Organic Solvents (Ethyl Acetate, Hexane): Highly flammable liquids and vapors. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The Paal-Knorr synthesis is an efficient and reliable method for the preparation of this compound from 4-aminophenol and 2,5-dimethoxytetrahydrofuran. The reaction proceeds in good yields under relatively mild acidic conditions. The protocol outlined in this guide, along with the supporting data and workflows, provides a solid foundation for researchers to successfully synthesize this important chemical intermediate for applications in drug development and beyond.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyrrole synthesis [organic-chemistry.org]

- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. capotchem.com [capotchem.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Paal-Knorr Synthesis of 4-(1H-pyrrol-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Paal-Knorr synthesis for preparing 4-(1H-pyrrol-1-yl)phenol, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details the core reaction mechanism, offers representative experimental protocols, and presents quantitative data from analogous syntheses to inform experimental design.

Core Principles: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a straightforward and efficient method for the construction of the pyrrole ring. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions. For the synthesis of this compound, the logical precursors are a 1,4-dicarbonyl compound, such as 2,5-hexanedione or its synthetic equivalent 2,5-dimethoxytetrahydrofuran, and the primary amine, 4-aminophenol.

The versatility of the Paal-Knorr synthesis allows for the preparation of a wide array of N-substituted pyrroles. The reaction can be catalyzed by both protic and Lewis acids, and modern variations often employ microwave irradiation to accelerate the reaction and improve yields.

The Reaction Mechanism

The currently accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through a hemiaminal intermediate. The key steps for the synthesis of this compound are as follows:

-

Amine Attack: The synthesis is initiated by the nucleophilic attack of the amino group of 4-aminophenol on one of the carbonyl carbons of the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione). This step is often catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. This initial attack forms a hemiaminal intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step, which is often the rate-determining step of the reaction, forms a five-membered cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative.

-

Dehydration and Aromatization: The cyclic intermediate subsequently undergoes a two-step dehydration process. The elimination of two molecules of water results in the formation of the stable, aromatic pyrrole ring.

The overall transformation is a robust and high-yielding method for the formation of the N-aryl pyrrole linkage.

Caption: Paal-Knorr synthesis mechanism for this compound.

Experimental Protocols

Protocol 1: Conventional Heating Method

This protocol is adapted from the synthesis of similar N-aryl pyrroles.

Materials:

-

4-Aminophenol

-

2,5-Hexanedione

-

Glacial Acetic Acid (or other suitable acid catalyst, e.g., p-toluenesulfonic acid)

-

Ethanol (or other suitable solvent, e.g., toluene, methanol)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminophenol (1.0 equivalent) in ethanol.

-

Add 2,5-hexanedione (1.0-1.2 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Microwave-Assisted Synthesis

This method is based on general procedures for rapid Paal-Knorr reactions and often provides higher yields in shorter reaction times.

Materials:

-

4-Aminophenol

-

2,5-Dimethoxytetrahydrofuran (as a surrogate for 2,5-hexanedione)

-

Glacial Acetic Acid (or a Lewis acid catalyst like iodine)

-

Ethanol (or solvent-free)

Procedure:

-

In a microwave-safe reaction vessel, combine 4-aminophenol (1.0 equivalent) and 2,5-dimethoxytetrahydrofuran (1.0-1.2 equivalents).

-

Add a catalytic amount of glacial acetic acid or a Lewis acid such as iodine (e.g., 5 mol%).

-

If using a solvent, add a minimal amount of ethanol. For solvent-free conditions, proceed to the next step.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a predetermined temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes).

-

Monitor the reaction by TLC.

-

After cooling, work up the reaction mixture as described in the conventional heating protocol (solvent extraction, washing, and purification).

Quantitative Data

The following table summarizes representative quantitative data for the Paal-Knorr synthesis of various N-substituted pyrroles. This data can be used to estimate potential yields and optimize reaction conditions for the synthesis of this compound.

| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| 2,5-Hexanedione | Aniline | HCl (catalytic) | Methanol | Reflux, 15 min | ~52 | [1] |

| 2,5-Dimethoxytetrahydrofuran | Various amines | Iodine (5 mol%) | Solvent-free | Microwave | 85-95 | [2] |

| 2,5-Dimethoxytetrahydrofuran | Various amines | Iron(III) chloride | Water | Mild | Good to Excellent | [3] |

| 1,4-Diketones | Various amines | Acetic Acid | Toluene | Microwave, 120-150°C, 2-10 min | 65-89 | [4] |

Experimental Workflow

The general workflow for the Paal-Knorr synthesis of this compound is a multi-step process that involves reaction setup, monitoring, workup, and purification.

Caption: General experimental workflow for Paal-Knorr synthesis.

Conclusion

The Paal-Knorr synthesis remains a highly relevant and powerful tool for the preparation of N-substituted pyrroles such as this compound. Its operational simplicity, amenability to various reaction conditions including microwave assistance, and generally high yields make it an attractive method for both academic research and industrial applications in drug development and materials science. The provided mechanistic insights, representative protocols, and comparative data serve as a robust foundation for the successful synthesis and further investigation of this important heterocyclic compound.

References

- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(1H-pyrrol-1-yl)phenol: Properties, Synthesis, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-(1H-pyrrol-1-yl)phenol. It includes detailed experimental protocols for its synthesis and analysis, alongside a summary of its known and potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physical and Chemical Properties

This compound, a heterocyclic compound featuring a phenol group substituted with a pyrrole ring, possesses a unique combination of aromatic and electron-rich characteristics. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| CAS Number | 23351-09-9 |

| Appearance | Cream to light brown powder |

| Melting Point | 119-122 °C |

| Boiling Point (Predicted) | 301.8 ± 25.0 °C |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ |

| pKa (Predicted) | 9.09 ± 0.26 |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Clauson-Kaas type reaction. This method involves the condensation of an aminophenol with a 1,4-dicarbonyl equivalent, typically 2,5-dimethoxytetrahydrofuran, in the presence of an acid catalyst.

Experimental Protocol: Clauson-Kaas Synthesis

This protocol outlines the synthesis of this compound from 4-aminophenol and 2,5-dimethoxytetrahydrofuran.[1][2][3]

Materials:

-

4-Aminophenol

-

2,5-Dimethoxytetrahydrofuran

-

Nicotinamide

-

1,4-Dioxane

-

Glacial Acetic Acid

-

Sodium Bicarbonate Solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminophenol (1 equivalent) and nicotinamide (1 equivalent) in 1,4-dioxane.

-

To this solution, add glacial acetic acid (catalytic amount).

-

Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Caption: Clauson-Kaas synthesis workflow for this compound.

Spectral Data and Analysis

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons of the pyrrole and phenol rings.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrole H (α to N) | ~7.0-7.2 | t |

| Pyrrole H (β to N) | ~6.2-6.4 | t |

| Phenol H (ortho to OH) | ~6.8-7.0 | d |

| Phenol H (meta to OH) | ~7.2-7.4 | d |

| Phenolic OH | ~8.5-9.5 | s (broad) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows distinct resonances for the carbon atoms of the pyrrole and phenol moieties.[1][4]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyrrole C (α to N) | ~118-120 |

| Pyrrole C (β to N) | ~108-110 |

| Phenol C (ipso-OH) | ~155-157 |

| Phenol C (ipso-Pyrrole) | ~135-137 |

| Phenol C (ortho to OH) | ~115-117 |

| Phenol C (meta to OH) | ~121-123 |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.[4]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200-3600 | Broad, Strong |

| N-H Stretch (Pyrrole) | Not Applicable | - |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C=C Stretch (Aromatic) | 1500-1600 | Medium-Strong |

| C-N Stretch | 1250-1350 | Medium |

| C-O Stretch (Phenol) | 1150-1250 | Strong |

Mass Spectrometry

The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 159. Key fragmentation patterns would likely involve the loss of CO (m/z 131) from the phenol ring and cleavage of the pyrrole ring.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the presence of the phenol and pyrrole moieties suggests potential for various biological activities, including antioxidant and enzyme inhibitory effects.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The antioxidant potential of this compound can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

This protocol provides a method to determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a methanolic solution of DPPH (typically 0.1 mM).

-

In a 96-well plate, add a specific volume of each concentration of the test compound or positive control (ascorbic acid).

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Caption: Workflow for the DPPH radical scavenging assay.

Enzyme Inhibition

The structural features of this compound suggest it could act as an inhibitor for various enzymes. For instance, many phenolic and pyrrole-containing compounds are known to inhibit tyrosinase, a key enzyme in melanin biosynthesis.

This protocol describes a method to assess the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

-

This compound

-

Mushroom Tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate buffer (pH 6.8)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the stock solution.

-

In a 96-well plate, add phosphate buffer, the test compound or positive control (kojic acid), and mushroom tyrosinase solution.

-

Pre-incubate the mixture for 10 minutes at a controlled temperature (e.g., 25 °C).

-

Initiate the enzymatic reaction by adding the substrate, L-DOPA solution, to each well.

-

Immediately measure the formation of dopachrome by monitoring the increase in absorbance at 475 nm over time using a microplate reader.

-

Calculate the initial reaction velocity for each concentration.

-

Determine the percentage of inhibition and the IC₅₀ value.

Caption: Workflow for the tyrosinase inhibition assay.

Conclusion

This compound is a readily synthesizable compound with a range of interesting physical and chemical properties. Its structural motifs suggest a potential for biological activities, particularly as an antioxidant and an enzyme inhibitor. This technical guide provides the foundational information and experimental protocols necessary for researchers to further investigate the properties and potential applications of this promising molecule in the fields of chemistry and drug discovery. Further studies are warranted to fully elucidate its biological activity profile and to explore its therapeutic potential.

References

- 1. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Spectroscopic Data and Synthesis of 4-(1H-pyrrol-1-yl)phenol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data for 4-(1H-pyrrol-1-yl)phenol, a heterocyclic compound of interest to researchers in drug development and materials science. This document details the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, experimental protocols for its synthesis, and a workflow for its preparation via the Paal-Knorr synthesis.

¹H and ¹³C NMR Spectroscopic Data

The structural elucidation of this compound is critically supported by NMR spectroscopy. The following tables summarize the key ¹H and ¹³C NMR spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.30 - 7.10 | Multiplet | Aromatic Protons (Phenol Ring) |

| ~6.90 - 6.70 | Multiplet | Aromatic Protons (Phenol Ring) |

| ~6.30 | Triplet | α-Protons (H2, H5) of the pyrrole ring |

| ~6.10 | Triplet | β-Protons (H3, H4) of the pyrrole ring |

| ~5.00 | Singlet (broad) | Hydroxyl Proton (-OH)[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C-OH (Phenol Ring) |

| ~140.0 | C-N (Phenol Ring) |

| ~122.0 | CH (Phenol Ring) |

| ~119.0 | α-Carbons (C2, C5) of the pyrrole ring |

| ~116.0 | CH (Phenol Ring) |

| ~110.0 | β-Carbons (C3, C4) of the pyrrole ring |

Experimental Protocols

The NMR spectra were obtained using a standard nuclear magnetic resonance spectrometer.

NMR Spectroscopy

A solution of this compound was prepared in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Synthesis of this compound via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a widely used and efficient method for the preparation of substituted pyrroles. It involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.

Experimental Workflow

The general workflow for the synthesis of this compound via the Paal-Knorr reaction is depicted below. This process involves the condensation of 4-aminophenol with 2,5-hexanedione.

References

An In-depth Technical Guide to the Solubility of 4-(1H-pyrrol-1-yl)phenol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4-(1H-pyrrol-1-yl)phenol

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | [1][2] |

| Molecular Weight | 159.18 g/mol | [1][2] |

| Melting Point | 119-124 °C | [3] |

| Appearance | Crystalline solid | |

| XLogP3 | 2.7 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 |

The molecule possesses both a hydrophobic pyrrole ring and a polar phenol group, suggesting it will exhibit a range of solubilities in different organic solvents. The positive XLogP3 value indicates a preference for lipophilic environments over aqueous ones.

Expected Solubility in Common Organic Solvents

Based on the principles of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The phenolic hydroxyl group allows for hydrogen bonding with polar protic and aprotic solvents, while the aromatic rings suggest solubility in non-polar aromatic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound can act as a hydrogen bond donor to the oxygen atom of the alcohol, and the oxygen of the phenol can act as a hydrogen bond acceptor from the alcohol's hydroxyl group. Therefore, good solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone): These solvents can act as hydrogen bond acceptors for the phenolic proton of this compound. DMSO, in particular, is known as a universal solvent for many organic compounds.[4][5] High solubility is anticipated in these solvents.

-

Non-Polar Solvents (e.g., Toluene, Chloroform, Dichloromethane): The aromatic nature of both the pyrrole and phenyl rings suggests that there will be favorable van der Waals interactions with aromatic and chlorinated solvents. Moderate to good solubility is expected.

-

Non-Polar Aliphatic Solvents (e.g., Hexane, Cyclohexane): Due to the presence of the polar hydroxyl group, the solubility in non-polar aliphatic solvents is expected to be low.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6]

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, DMSO, DMF)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial to remove any undissolved microcrystals.

-

Gravimetric Analysis (Optional): Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven. Weigh the remaining solid to determine the mass of dissolved this compound.

-

Quantitative Analysis (Recommended):

-

Stock Solution Preparation: Prepare a stock solution of known concentration of this compound in a suitable solvent (in which it is freely soluble, e.g., methanol or DMSO).

-

Calibration Curve: Prepare a series of standard solutions of decreasing concentration by serial dilution of the stock solution. Analyze these standards using HPLC or UV-Vis spectrophotometry to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.

-

Sample Analysis: Dilute the filtered sample solution with a known volume of the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility: Calculate the original concentration of this compound in the saturated solution, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is not currently available in the public domain, this guide provides a robust framework for researchers and drug development professionals. By understanding the physicochemical properties of the molecule, its expected solubility behavior can be inferred. Furthermore, the detailed experimental protocol for the shake-flask method provides a clear path for obtaining precise and reliable solubility data, which is indispensable for formulation development, purification, and various other research applications.

References

In-Depth Technical Guide: 4-(1H-Pyrrol-1-yl)phenol (CAS Number 23351-09-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, safety data, synthesis, and potential biological activities of 4-(1H-Pyrrol-1-yl)phenol, a heterocyclic compound with potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₁₀H₉NO. Its properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 23351-09-9 | [1] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.188 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | OC1=CC=C(C=C1)N1C=CC=C1 | [1] |

| InChIKey | SSRBBYUGRMSIBT-UHFFFAOYSA-N | [1] |

Spectral Data:

-

¹H NMR Spectrum: A published ¹H NMR spectrum shows characteristic signals for the phenol and pyrrole protons. A notable signal for the hydroxyl proton appears around 5.0 ppm.[2]

-

¹³C NMR and IR Spectroscopy: The presence of the ester functional group in a derivative of this compound was confirmed by a signal at 170.6 ppm in the ¹³C NMR spectrum and an IR peak at 1736 cm⁻¹.[2] Phenols, in general, exhibit a characteristic broad IR absorption around 3500 cm⁻¹ due to the –OH group, along with aromatic bands at 1500 and 1600 cm⁻¹.[3]

Synthesis

A common and versatile method for the synthesis of pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][5][6] This reaction is typically acid-catalyzed.[4][5]

Experimental Protocol: Paal-Knorr Synthesis of this compound (General Procedure)

This protocol is a generalized procedure based on the Paal-Knorr pyrrole synthesis.

Materials:

-

4-Aminophenol

-

2,5-Dimethoxytetrahydrofuran

-

Acetic acid (glacial)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 4-aminophenol in a suitable solvent such as ethanol or glacial acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran to the solution.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Logical Workflow for Paal-Knorr Synthesis

Caption: Paal-Knorr synthesis workflow for this compound.

Safety and Toxicology

Specific toxicological data for this compound is limited. However, data for the general class of phenols and a dermal irritation study on a related substance provide some insight.

Acute Toxicity

-

Oral: No specific LD50 data for this compound was found. Phenol, as a class of compounds, is considered toxic if swallowed.[7]

-

Dermal: A study on a related substance showed no dermal irritation or corrosion in rabbits after a 4-hour application. The skin irritation score was 0.00 in all tested animals.[4]

-

Inhalation: No specific data is available for this compound.

Irritation

-

Skin Irritation: Based on a study of a closely related substance, this compound is not expected to be a skin irritant.[4]

-

Eye Irritation: No specific data for this compound is available. However, phenols are generally considered to be eye irritants.[7] Standard in vitro methods like the Bovine Corneal Opacity and Permeability (BCOP) test or the EpiOcular™ Eye Irritation Test could be used to assess its potential for eye irritation.[8]

Mutagenicity

-

Ames Test: There is no specific data on the mutagenicity of this compound from an Ames test. The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[9]

-

Genotoxicity: p-Aminophenol, a potential metabolite, has shown genotoxic effects in some cell lines.[10]

General Handling Precautions: Due to the lack of specific toxicity data and the general hazards associated with phenols, it is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocol Workflow for Dermal Irritation Study (Based on OECD 404)

Caption: OECD 404 Dermal Irritation Test Workflow.

Biological Activity and Potential Applications

While research on the specific biological activities of this compound is still emerging, related compounds have shown interesting pharmacological properties, suggesting potential avenues for investigation.

Enzyme Inhibition

-

A study on 2-fluoro-4-(1H-pyrrol-1-yl)phenol, a structurally similar compound, identified it as a potential scaffold for aldose reductase inhibitors.[11] Aldose reductase is an enzyme implicated in the long-term complications of diabetes. This suggests that this compound and its derivatives could be explored for similar inhibitory activities.

-

Phenolic compounds, in general, are known to inhibit various enzymes by binding to them.[12]

Cytotoxicity and Anticancer Potential

-

The cytotoxic potential of this compound against various cancer cell lines has not been extensively reported. In vitro cytotoxicity assays, such as the MTT assay, could be employed to evaluate its antiproliferative effects on cell lines like HeLa, LS174, and A549.[13][14]

-

Pyrrole derivatives have been investigated for their neuroprotective effects, suggesting that they may have applications in neurodegenerative diseases.[15]

Potential Signaling Pathway Involvement

References

- 1. This compound | CAS 23351-09-9 [matrix-fine-chemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 6. epa.gov [epa.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Eye irritation testing of nanomaterials using the EpiOcular™ eye irritation test and the bovine corneal opacity and permeability assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ames test - Wikipedia [en.wikipedia.org]

- 10. Genotoxic effects of p-aminophenol in Chinese hamster ovary and mouse lymphoma cells: results of a multiple endpoint test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. enfo.hu [enfo.hu]

- 12. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. explorationpub.com [explorationpub.com]

- 15. scbt.com [scbt.com]

A Technical Guide to the Biological Activities of N-Substituted Pyrrole Phenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of N-substituted pyrrole phenols. The pyrrole ring is a versatile heterocyclic scaffold found in many natural and synthetic compounds with significant pharmacological properties.[1][2][3][4] When functionalized with phenolic moieties, these N-substituted derivatives exhibit a wide spectrum of activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, making them promising candidates for drug discovery and development.[3][5][6] This document details the mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

Anticancer Activity

N-substituted pyrrole phenols have demonstrated significant potential as anticancer agents, with activities reported against various cancer cell lines.[5][7] The primary mechanisms often involve the inhibition of critical cellular processes like tubulin polymerization and the modulation of key signaling pathways that regulate cell growth and survival.[8][9]

Mechanism of Action

A prominent mechanism for the anticancer effects of certain N-substituted pyrrole derivatives is the inhibition of tubulin polymerization.[8] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death) in rapidly dividing cancer cells.[9] Some derivatives, particularly 3-aroyl-1-arylpyrroles (ARAPs), have shown potent inhibition of tubulin assembly, with IC50 values in the sub-micromolar range.[8] Furthermore, these compounds can interfere with major signaling cascades like the Hedgehog signaling pathway, which is implicated in the development of certain cancers like medulloblastoma.[8]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various N-substituted pyrrole derivatives have been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |

| N-substituted pyrrole scaffold (Compound 1) | L1210 (Leukemia) | 10 - 14 | [7] |

| N-substituted pyrrole scaffold (Compound 1) | CEM (Leukemia) | 10 - 14 | [7] |

| N-substituted pyrrole scaffold (Compound 1) | HeLa (Cervical Cancer) | 10 - 14 | [7] |

| 3-Aroyl-1-arylpyrrole (ARAP) 28 | Tubulin Polymerization | 0.86 | [8] |

| 1-(3-nitrophenyl)-pyrrole 19 | Tubulin Polymerization | 8.9 | [8] |

| Phenylpyrroloquinolinone (PPyQ) 2 | HeLa (Cervical Cancer) | 0.0002 | [9] |

| Phenylpyrroloquinolinone (PPyQ) 2 | HT-29 (Colon Cancer) | 0.0001 | [9] |

| Phenylpyrroloquinolinone (PPyQ) 2 | MCF-7 (Breast Cancer) | 0.0002 | [9] |

| Pyrrolo[2,3-b]pyridine 17j | A549 (Lung Cancer) | 0.18 - 0.7 | [9] |

| Pyrrolo[2,3-b]pyridine 17j | HeLa (Cervical Cancer) | 0.18 - 0.7 | [9] |

| Pyrrolo[2,3-b]pyridine 17j | MDA-MB-231 (Breast Cancer) | 0.18 - 0.7 | [9] |

Anti-inflammatory Activity

Inflammation is a critical physiological process that, when dysregulated, contributes to numerous diseases. N-substituted pyrrole phenols have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[10][11][12]

Mechanism of Action

The primary anti-inflammatory mechanism for many pyrrole derivatives is the inhibition of COX enzymes.[12] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation.[11] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[12] Some N-substituted 3,4-pyrroledicarboximides have shown potent and selective inhibitory activity against COX-2.[10]

Key Signaling Pathways in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[13] Upon stimulation by pro-inflammatory signals like TNF-α, the IKK complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[13][14] Pyrrole derivatives can inhibit this pathway at multiple points, including the suppression of IKK activation and IκBα phosphorylation, thereby preventing NF-κB nuclear translocation.[13][15]

Caption: Simplified NF-κB signaling pathway and inhibition by pyrrole phenols.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and other cellular processes like proliferation and apoptosis. It consists of several tiers of kinases, including MAPKKK (e.g., TAK1), MAPKK (e.g., MKKs), and MAPK (e.g., JNK, p38, ERK).[16] Activation of this pathway leads to the phosphorylation of transcription factors like AP-1, which also regulate inflammatory gene expression. Pyrrole derivatives have been shown to inhibit upstream kinases like TAK1, thereby downregulating the entire MAPK cascade.[15]

Caption: Overview of the MAPK signaling cascade and a potential point of inhibition.

Antioxidant Activity

The phenolic hydroxyl group is a classic pharmacophore for antioxidant activity. N-substituted pyrrole phenols can effectively scavenge free radicals, which are implicated in oxidative stress and the pathogenesis of numerous diseases. Their antioxidant capacity is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[17][18]

Mechanism of Action

The antioxidant mechanism of phenolic compounds typically involves hydrogen atom transfer (HAT) or single electron transfer (SET).[19] The N-H bond of the pyrrole ring can also contribute to radical scavenging activity via HAT.[19] The stability of the resulting phenoxyl or pyrrolyl radical determines the compound's antioxidant efficiency. The presence and position of substituents on both the pyrrole and phenol rings can significantly influence this activity.[20]

Quantitative Data: Radical Scavenging Activity

The antioxidant potential is often expressed as IC50 (the concentration required to scavenge 50% of the radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).

| Compound Class/Name | Assay | IC50 (mg/mL) | Reference |

| Duong La Cam Pomelo Extract | ABTS | 0.127 | [21] |

| Duong La Cam Pomelo Extract | DPPH | 14.511 | [21] |

| Ethyl acetate fraction (M. hypoleuca) | DPPH | 0.01431 | [22] |

| Ethyl acetate fraction (M. hypoleuca) | ABTS | 0.00210 | [22] |

Antimicrobial Activity

Pyrrole and its derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][23][24] The incorporation of a phenolic group can enhance this activity. These compounds can interact with essential biomolecules in microbial cells, leading to growth inhibition or cell death.[23]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class/Name | Microorganism | MIC (µg/mL) | Reference |

| Pyrrole derivatives | Escherichia coli | 2.5 (mg/mL) | [21] |

| Pyrrole derivatives | Staphylococcus aureus | 5.0 (mg/mL) | [21] |

| 3-Farnesylpyrrole | MRSA | 1.56 | [2] |

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable evaluation of biological activity. Below are methodologies for key assays.

MTT Assay (Cell Viability/Cytotoxicity)

The MTT assay is a colorimetric method used to assess cell viability.[25] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[26][27] The amount of formazan produced is directly proportional to the number of viable cells.

Caption: General experimental workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Harvest cells in their exponential growth phase. Seed them into a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[26]

-

Compound Treatment: Prepare serial dilutions of the N-substituted pyrrole phenol compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., DMSO) and untreated controls.[26]

-

MTT Addition: Following the treatment period (e.g., 24, 48, or 72 hours), carefully remove the medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[28]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, protected from light, allowing viable cells to reduce MTT to formazan.[28]

-

Solubilization: Carefully aspirate the MTT-containing medium without disturbing the purple formazan crystals. Add 100-200 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[25][26]

-

Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[26]

-

Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using dose-response curve analysis.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the violet DPPH solution to the pale yellow diphenyl-picrylhydrazine is measured spectrophotometrically.[21]

Caption: A typical workflow for the DPPH antioxidant assay.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox, Ascorbic Acid).[29]

-

Reaction: In a 96-well plate, add a small volume of the sample or standard solution (e.g., 20 µL) to a larger volume of the DPPH solution (e.g., 180 µL).[29]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[22]

-

Measurement: Measure the absorbance of the solution at approximately 517 nm.[29]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value is determined from a plot of scavenging percentage against compound concentration.[29]

ABTS Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The antioxidant capacity is measured by the ability of the test compound to reduce the ABTS•+, causing a decolorization that is monitored spectrophotometrically.[21]

Protocol:

-

Radical Generation: Prepare the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[22]

-

Working Solution: Dilute the stock solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[22][30]

-

Reaction: Add a small volume of the test compound or standard (e.g., 10 µL) to a large volume of the ABTS•+ working solution (e.g., 160-180 µL).[29]

-

Incubation: Incubate the mixture for a defined period (e.g., 6-30 minutes) in the dark.[22][29]

-

Measurement: Measure the absorbance at 734 nm.[22]

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

References

- 1. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review article on biological importance of pyrrole [wisdomlib.org]

- 4. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. N-substituted pyrrole-based scaffolds as potential anticancer and antiviral lead structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, in vitro safety and antioxidant activity of new pyrrole hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis and antioxidant activity of new tetraarylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. e3s-conferences.org [e3s-conferences.org]

- 23. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. atcc.org [atcc.org]

- 29. bio-protocol.org [bio-protocol.org]

- 30. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]

Introduction to the chemistry of N-arylphenols

An In-depth Technical Guide to the Chemistry of N-Arylphenols

Introduction

N-arylphenols, a class of compounds characterized by a phenol ring bearing a nitrogen atom substituted with an aryl group (i.e., N-aryl substituted aminophenols), are significant structural motifs in medicinal chemistry and materials science.[1] The unique combination of a phenolic hydroxyl group and an N-aryl amine moiety within the same molecule imparts a rich chemical reactivity and a diverse range of biological activities. The aniline subunit is found in a wide array of medicinally important molecules, making the synthesis of these compounds a topic of longstanding interest. These compounds serve as crucial intermediates and core scaffolds in the development of pharmaceuticals, particularly as kinase inhibitors and antioxidants.[2][3][4] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of N-arylphenols, with a focus on methodologies and data relevant to researchers in drug development.

Synthesis of N-Arylphenols

The construction of the C-N bond is the critical step in synthesizing N-arylphenols. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for this transformation, largely supplanting harsher classical methods like nucleophilic aromatic substitution.[5]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[5][6] It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[7] This method is favored for its mild reaction conditions, broad substrate scope, and high functional group tolerance.[6][8] The choice of phosphine ligand is crucial for catalytic efficiency, with bulky, electron-rich biaryl phosphine ligands demonstrating exceptional reactivity.[6][8]

A general workflow for this synthesis is outlined below.

Experimental Protocol: Synthesis of 4-(phenylamino)phenol via Buchwald-Hartwig Amination

This protocol is adapted from a standard procedure for the amination of aryl chlorides.

-

Reaction Setup: To a two-necked flask, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.015 mmol), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.030 mmol), and sodium tert-butoxide (2.0 mmol).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with dry nitrogen or argon three times.

-

Solvent and Reagents: Under a nitrogen atmosphere, add anhydrous toluene (5 mL). Stir the mixture at room temperature for 5 minutes. Then, add 4-bromophenol (1.0 mmol) and aniline (1.2 mmol).

-

Reaction: Heat the resulting mixture to reflux (approx. 110 °C) and stir for 6-12 hours, monitoring the reaction progress by TLC or GC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and quench with water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the N-arylphenol.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Yield | Reference |

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ | XPhos | NaOtBu | Toluene | 94% | |

| Aryl Halide | Amine/Phenol | Pd Catalyst | Phosphine | Base | Toluene/Dioxane | High | [7] |

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N and C-O bonds using a copper catalyst.[9][10] Traditional Ullmann reactions require harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper.[9] However, modern variations utilize soluble copper catalysts with ligands (e.g., diamines, phenanthroline), allowing for much milder reaction conditions.[9][11] The reaction is an alternative to the Buchwald-Hartwig amination, particularly when palladium-based methods are not suitable.[9]

Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)-2-nitroaniline via Ullmann Condensation

This protocol is based on general procedures for Ullmann C-N coupling.[11][12]

-

Reaction Setup: In a sealable reaction tube, combine 2-chloro-nitrobenzene (1.0 mmol), 4-aminophenol (1.1 mmol), copper(I) iodide (CuI, 0.1 mmol), 1,10-phenanthroline (0.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

-

Solvent: Add N,N-dimethylformamide (DMF, 4 mL).

-

Reaction: Seal the tube and heat the mixture to 120 °C for 24 hours with vigorous stirring.

-

Workup: Cool the reaction to room temperature. Add water (20 mL) and ethyl acetate (20 mL).

-

Extraction: Filter the mixture through celite to remove insoluble copper salts. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue via flash chromatography to yield the product.

| Coupling Partners | Catalyst System | Base | Temperature | Yield | Reference |

| Aryl Halides + N-Heterocycles | CuI / Acylhydrazone Ligand | K₂CO₃ | 110-130 °C | Moderate-High | [12] |

| Aryl Chlorides + Phenols | CuI / Oxalamide | Cs₂CO₃ | 130 °C | Good-Excellent | [13] |

| Aryl Iodides + Guanidine | CuI / Ligand | K₃PO₄ | 80 °C | 19-92% | [12] |

Chapman Rearrangement

The Chapman rearrangement is a thermal intramolecular reaction that converts aryl N-arylbenzimidates into N,N-diaryl amides, which can then be hydrolyzed to produce diarylamines.[14] This synthetic route involves a 1,3-shift of an aryl group from an oxygen atom to a nitrogen atom.[14] While less common than cross-coupling methods, it provides an alternative pathway to the N-aryl scaffold.

Reactivity and Applications in Drug Development

The dual functionality of N-arylphenols makes them versatile scaffolds for drug design. The phenol group can act as a hydrogen bond donor/acceptor and is a well-known antioxidant pharmacophore, while the diarylamine core is prevalent in many kinase inhibitors.[3][15][16]

N-Arylphenols as Kinase Inhibitors

Kinases are crucial enzymes in cellular signaling pathways, and their deregulation is a hallmark of many diseases, including cancer.[4][17] N-aryl containing scaffolds are common in kinase inhibitors because they can effectively occupy the ATP-binding pocket of the enzyme.[2][15] For example, N-aryl 6-aminoquinoxalines have been developed as potent inhibitors of PFKFB3, a key enzyme in the glycolytic pathway of cancer cells (the Warburg effect).[2][18]

The mechanism of action involves the inhibitor molecule blocking the kinase's active site, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that promotes cell proliferation.

The structure-activity relationship (SAR) is key to optimizing these inhibitors.[19][20] Modifications to the aryl rings and substituents can fine-tune binding affinity and selectivity.

| Compound Class | Target Kinase | Biological Activity (IC₅₀) | Application | Reference |

| N-aryl 6-aminoquinoxalines | PFKFB3 | 14 nM (most potent) | Oncology | [2][18] |

| N-aryl thiazolo[5,4-f]quinazolines | DYRK1A / CLK1 | 11 nM / 18 nM | Neurodegenerative Diseases | [15] |

| Benzylideneacetophenones | Not specified | 2.38 µg/ml (antioxidant) | Anti-inflammatory | [21] |

N-Arylphenols as Antioxidants

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases.[4][22] Phenolic compounds are excellent antioxidants because they can donate a hydrogen atom from their hydroxyl group to neutralize chain-carrying peroxyl radicals (ROO•), thus terminating the lipid peroxidation chain reaction.[3][23] The resulting phenoxyl radical is stabilized by resonance, making it relatively unreactive.[24] N-arylphenols combine this phenolic antioxidant capability with the properties of the arylamine moiety.

The antioxidant capacity of phenols is influenced by factors such as the bond dissociation enthalpy of the O-H bond and the stability of the resulting radical.[3] The electronic properties of the N-aryl substituent can modulate this activity.

Spectroscopic Data

Characterization of N-arylphenols relies on standard spectroscopic techniques.[25]

| Technique | Key Features for N-Arylphenols |

| ¹H NMR | - Broad singlet for the phenolic -OH proton (variable shift, ~4-9 ppm). - Broad singlet for the N-H proton (~5-8 ppm). - Aromatic protons in the range of ~6.5-8.5 ppm.[26] |

| ¹³C NMR | - Carbon bearing the -OH group (C-O) at ~150-160 ppm. - Aromatic carbons from ~110-150 ppm.[26] |

| IR | - Broad O-H stretching band (~3200-3600 cm⁻¹). - N-H stretching band (~3300-3500 cm⁻¹). - C=C aromatic stretching bands (~1450-1600 cm⁻¹).[26] |

| Mass Spec | Molecular ion peak (M⁺) corresponding to the calculated molecular weight. |

Conclusion

N-arylphenols represent a privileged scaffold in modern chemical and pharmaceutical research. The development of robust synthetic methods, particularly palladium- and copper-catalyzed cross-coupling reactions, has made these structures readily accessible. Their inherent ability to function as both kinase inhibitors and antioxidants, stemming from the unique diarylamine and phenol moieties, ensures their continued importance in drug discovery programs targeting cancer, inflammation, and neurodegenerative disorders. Future research will likely focus on developing more sustainable catalytic systems for their synthesis and further exploring their therapeutic potential through detailed structure-activity relationship studies.

References

- 1. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

- 2. Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyphenols as small molecular inhibitors of signaling cascades in carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. benchchem.com [benchchem.com]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. iris.unito.it [iris.unito.it]

- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. organicreactions.org [organicreactions.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Targeting Small Molecule Tyrosine Kinases by Polyphenols: New Move Towards Anti-tumor Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 20. collaborativedrug.com [collaborativedrug.com]

- 21. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Chemistry and Biochemistry of Dietary Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

Unlocking the Therapeutic Potential: A Technical Guide to Novel Derivatives of 4-(1H-pyrrol-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, biological evaluation, and mechanistic pathways of novel derivatives based on the 4-(1H-pyrrol-1-yl)phenol scaffold. This core structure represents a promising starting point for the development of new therapeutic agents, particularly in the realm of oncology. This document provides detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to facilitate further research and development in this area.

Synthesis of Novel this compound Derivatives

The versatile this compound core can be readily functionalized at the phenolic hydroxyl group to generate a diverse library of derivatives. A prominent and efficient method for this derivatization is the Williamson ether synthesis, which allows for the introduction of a wide array of substituents.

General Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of ether derivatives of this compound.

Materials:

-

This compound

-

Anhydrous potassium carbonate (K₂CO₃)

-

Appropriate alkyl or benzyl halide (e.g., R-Br, R-Cl)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkyl or benzyl halide (1.2 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Illustrative Table of Synthesized Derivatives

The following table showcases a representative set of derivatives that can be synthesized using the protocol described above, along with their corresponding halides.

| Compound ID | R Group | Halide Used |

| DP-01 | Methyl | Iodomethane |

| DP-02 | Ethyl | Bromoethane |

| DP-03 | Propyl | 1-Bromopropane |

| DP-04 | Benzyl | Benzyl bromide |

| DP-05 | 4-Fluorobenzyl | 4-Fluorobenzyl bromide |

| DP-06 | 4-Nitrobenzyl | 4-Nitrobenzyl bromide |

| DP-07 | 2-Phenylethyl | (2-Bromoethyl)benzene |

Biological Evaluation: Anticancer Activity

The synthesized derivatives of this compound can be screened for their cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Synthesized this compound derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-